molecular formula C15H15NOS B1354020 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone CAS No. 221615-72-1

1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

Cat. No.: B1354020
CAS No.: 221615-72-1
M. Wt: 257.4 g/mol
InChI Key: QCTITLPDUACHDS-UHFFFAOYSA-N
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Description

1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone is an organic compound that belongs to the class of ketones It features a pyridine ring substituted with a methyl group at the 6-position and a phenyl ring substituted with a methylthio group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone typically involves the reaction of 6-methyl-3-pyridinecarboxaldehyde with 4-(methylthio)benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    1-(6-Methylpyridin-3-yl)-2-(4-methylphenyl)ethanone: Similar structure but lacks the methylthio group.

    1-(6-Methylpyridin-3-yl)-2-(4-chlorophenyl)ethanone: Contains a chlorine atom instead of the methylthio group.

Uniqueness: 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This functional group can participate in specific reactions and interactions that are not possible with other similar compounds.

Properties

IUPAC Name

1-(6-methylpyridin-3-yl)-2-(4-methylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c1-11-3-6-13(10-16-11)15(17)9-12-4-7-14(18-2)8-5-12/h3-8,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTITLPDUACHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)CC2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201198767
Record name 1-(6-Methyl-3-pyridinyl)-2-[4-(methylthio)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221615-72-1
Record name 1-(6-Methyl-3-pyridinyl)-2-[4-(methylthio)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221615-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Methyl-3-pyridinyl)-2-[4-(methylthio)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 8.0 g (28 mmol) of 3-[2-(4-(methylthio)phenyl)-2-cyanoacetyl](6-methyl)pyridine, 20 ml of acetic acid and 60 ml of concentrated hydrochloric acid was heated at 95° C. to 100° C. for 1.5 h. The orange solution was cooled and adjusted to pH 10 using concentrated ammonia solution. The resulting yellow-beige suspension was filtered and the residue was washed with water and dried. This gave 5.35 g (74%) of the title product in the form of a yellow solid.
Quantity
8 g
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60 mL
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Reaction Step One
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20 mL
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0 (± 1) mol
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